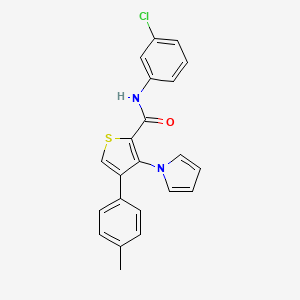

N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

The compound N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide features a thiophene-2-carboxamide core with three key substituents:

- A 3-chlorophenyl group attached to the amide nitrogen.

- A 4-methylphenyl group at position 4 of the thiophene ring.

- A 1H-pyrrol-1-yl group at position 3.

The presence of electron-withdrawing (chlorine) and electron-donating (methyl, pyrrole) groups may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS/c1-15-7-9-16(10-8-15)19-14-27-21(20(19)25-11-2-3-12-25)22(26)24-18-6-4-5-17(23)13-18/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJNCHTLPCWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via the Hantzsch pyrrole synthesis, which involves the reaction of α,β-unsaturated carbonyl compounds with ammonia or primary amines.

Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions, where the thiophene and pyrrole rings are functionalized with chlorophenyl and methylphenyl groups.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Analogs from Screening Data ()

Two closely related analogs are highlighted below:

| Compound ID | Substituents | Molecular Formula | Molecular Weight | Key Differences vs. Target Compound |

|---|---|---|---|---|

| F423-0252 | N-(2,3-dihydro-1,4-benzodioxin-6-yl) instead of N-(3-chlorophenyl) | C24H20N2O3S | 416.5 | Benzodioxin group enhances electron richness |

| F423-0326 | N-methyl instead of N-(3-chlorophenyl); lacks pyrrole | C17H16N2OS | 296.39 | Simplified structure; lower molecular weight |

Key Observations :

Thiophene-2-Carboxamide Derivatives ()

Compounds T-IV-B to T-IV-I feature acryloylphenyl substituents instead of pyrrole and 4-methylphenyl groups. For example:

- T-IV-B : N-(4-(3-p-Tolylacryloyl)phenyl)thiophene-2-carboxamide (Yield: 74%).

- T-IV-I : N-(4-(3-(3-Nitrophenyl)acryloyl)phenyl)thiophene-2-carboxamide (Yield: 69%).

Comparison :

- The acryloyl groups introduce conjugated double bonds, enhancing UV absorption and rigidity. However, they may reduce metabolic stability compared to the pyrrole group in the target compound.

- The target compound’s 3-chlorophenyl and 4-methylphenyl groups likely improve lipophilicity, favoring membrane penetration over the polar acryloyl derivatives .

SNAT2 Inhibitor ()

The compound 3-(N-methyl (4-methylphenyl)sulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide inhibits SNAT2, a sodium-dependent amino acid transporter.

| Property | Target Compound | SNAT2 Inhibitor |

|---|---|---|

| Core Structure | Thiophene-2-carboxamide | Thiophene-2-carboxamide |

| Key Substituents | 3-Chlorophenyl, pyrrole | Sulfonamido, trifluoromethylbenzyl |

| Biological Target | Not specified | SNAT2 (anticancer potential) |

| Molecular Weight | ~400 (estimated) | Higher due to CF3 and sulfonamido |

Key Insight : The SNAT2 inhibitor’s trifluoromethyl and sulfonamido groups enhance target affinity but may increase synthetic complexity and toxicity risks. The target compound’s pyrrole and chlorophenyl groups offer a balance of simplicity and bioactivity .

Triazole-Thione Derivatives ()

Compounds 22a , 23a , and 24a share the 3-chlorophenyl and 4-methylphenyl motifs but feature a triazole-thione core instead of thiophene carboxamide:

- 22a : Yield 72%, CAS 1349172-89-7.

- 23a : Yield 79%, CAS 1349172-91-3.

Comparison :

Other Thiophene Derivatives ()

- Example 62 (): Contains fluorophenyl and chromenone groups (Mol. Wt. 560.2). The fluorine atoms enhance metabolic stability but may reduce solubility.

- Compound from : Features a morpholine-oxazolidinone group (Mol. Wt. 435.9).

Key Takeaway : The target compound’s molecular weight (~400 estimated) is intermediate, balancing bioavailability and synthetic complexity .

Biological Activity

N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with the CAS number 1359067-05-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.9 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, combined with a pyrrole moiety that enhances its pharmacological profile.

| Property | Value |

|---|---|

| CAS Number | 1359067-05-2 |

| Molecular Formula | C22H17ClN2OS |

| Molecular Weight | 392.9 g/mol |

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrrole have shown strong efficacy against resistant strains of viruses, suggesting that modifications at specific positions can enhance activity against viral targets such as reverse transcriptase (RT) .

Antibacterial Activity

Pyrrole derivatives have been documented to possess antibacterial properties. In vitro studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin . The incorporation of the thiophene ring may contribute to this enhanced activity by improving membrane permeability or interaction with bacterial enzymes.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar scaffolds have been studied for their ability to inhibit key kinases involved in cancer proliferation, such as FLT3 and CDK . Structure-activity relationship (SAR) studies indicate that modifications on the pyrrole and thiophene rings can significantly impact their potency against various cancer cell lines.

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted that certain pyrrole-based compounds showed IC50 values in the low micromolar range against HIV reverse transcriptase . This suggests that this compound could be a candidate for further antiviral research.

- Antibacterial Screening : Another investigation into pyrrole derivatives indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating stronger effects than established antibiotics .

- Anticancer Activity : A series of related compounds were tested for their ability to inhibit cancer cell growth, showing promising results in preclinical models. The presence of the thiophene moiety was crucial in enhancing the overall bioactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N-(3-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Thiophene core construction : A Gewald reaction or cross-coupling may form the thiophene ring, incorporating substituents like 4-methylphenyl.

Carboxamide formation : Reacting the thiophene-2-carboxylic acid derivative with 3-chloroaniline via coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA).

Pyrrole substitution : Introducing the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like over-alkylation or hydrolysis. Monitor intermediates using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons of 3-chlorophenyl at δ 7.2–7.5 ppm, pyrrole protons at δ 6.5–7.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error.

- HPLC-Purity : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5) to ensure >95% purity.

- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. How can researchers address conflicting reports on the compound’s biological activity in different cancer cell lines?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-Response Validation : Perform IC50 assays across multiple cell lines (e.g., MCF-7, HepG2) with triplicate replicates.

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) or DNA damage response (γ-H2AX foci) to identify context-dependent mechanisms.

- Cross-Study Meta-Analysis : Adjust for differences in solvent (DMSO vs. cyclodextrin) or endpoint measurements (MTT vs. ATP luminescence) .

Q. What computational methods predict the compound’s binding affinity for kinase targets like BTK or WRN helicase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with BTK’s ATP-binding pocket (PDB: 3PJ2). Focus on hydrogen bonding with hinge residues (e.g., Met477) and hydrophobic contacts with the 3-chlorophenyl group.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD <2 Å).

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to optimize activity against WRN helicase .

Q. How should toxicity and pharmacokinetic (PK) profiling be designed for in vivo studies?

- Methodological Answer :

- Acute Toxicity (OECD 423) : Administer escalating doses (10–100 mg/kg) to rodents, monitoring weight loss and organ histopathology.

- Metabolic Stability : Use liver microsomes (human/rat) to measure t1/2 via LC-MS.

- Plasma Protein Binding : Employ equilibrium dialysis (e.g., Rapid Equilibrium Dialysis) to quantify unbound fraction.

- Bioavailability : Compare AUC0–24h after oral vs. intravenous dosing in Sprague-Dawley rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.